Potassium 3-quinolinoyltrifluoroborate
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Overview
Description
Potassium 3-quinolinoyltrifluoroborate is a potassium acyltrifluoroborate (KAT) compound with the empirical formula C10H6BF3KNO and a molecular weight of 263.07 g/mol . This compound is known for its stability under bench, air, and moisture conditions, making it a valuable reagent in various chemical reactions .
Preparation Methods
Potassium 3-quinolinoyltrifluoroborate can be synthesized through chemoselective amide-bond formation reactions with hydroxylamines . These reactions proceed under aqueous conditions without the need for coupling reagents or protecting groups . The specific synthetic routes and industrial production methods for this compound are not widely documented, but it is typically prepared in collaboration with research groups specializing in acyltrifluoroborate chemistry .
Chemical Reactions Analysis
Potassium 3-quinolinoyltrifluoroborate readily undergoes chemoselective amide-bond formation reactions . These reactions are typically carried out with hydroxylamines under aqueous conditions . The major products formed from these reactions are amides, which are valuable intermediates in various chemical syntheses . The compound’s stability and reactivity make it suitable for rapid ligations with equimolar reactants in water .
Scientific Research Applications
Potassium 3-quinolinoyltrifluoroborate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent for rapid, chemoselective amide bond formations with hydroxylamines . These reactions are valuable in the synthesis of chemically and configurationally stable monofluoro acylboronates, which have applications in medicinal chemistry and drug development . The compound’s stability under various conditions also makes it useful in industrial applications where robust reagents are required .
Mechanism of Action
The mechanism of action for potassium 3-quinolinoyltrifluoroborate involves its role as a reagent in amide-bond formation reactions . The compound’s acyltrifluoroborate group reacts with hydroxylamines to form stable amide bonds under aqueous conditions . This reaction proceeds without the need for additional coupling reagents or protecting groups, making it a highly efficient process .
Comparison with Similar Compounds
Potassium 3-quinolinoyltrifluoroborate is unique among potassium acyltrifluoroborates due to its specific structure and reactivity . Similar compounds include potassium 5-hydroxypentanoyltrifluoroborate, potassium 3-ethoxycarbonylbenzoyltrifluoroborate, and potassium 3-furoyltrifluoroborate . These compounds share similar stability and reactivity characteristics but differ in their specific chemical structures and applications .
Properties
Molecular Formula |
C10H6BF3KNO |
---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
potassium;trifluoro(quinoline-3-carbonyl)boranuide |
InChI |
InChI=1S/C10H6BF3NO.K/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8;/h1-6H;/q-1;+1 |
InChI Key |
GFHZIIJGNIFLTM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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